Structural Differentiation from the 3-Methylsulfonyl Analog: Reduced Molecular Weight and Altered Hydrogen-Bonding Capacity
The target compound (MW 297.74) lacks the N3-methylsulfonyl substituent present in its closest commercially cataloged analog, N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide (CAS 2034257-54-8, MW 375.83) . This structural difference results in a molecular weight reduction of 78.09 Da (21% decrease), loss of one sulfonamide oxygen HBA, and a decreased topological polar surface area. The sulfonyl group is electron-withdrawing and can significantly influence imidazolidine ring electronics, N3-substituent metabolic lability, and off-target interactions . The absence of this group in the target compound may confer distinct pharmacokinetic and selectivity properties that require independent characterization .
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 297.74; HBA = 6; no N3 substituent |
| Comparator Or Baseline | CAS 2034257-54-8: MW 375.83; HBA = 8 (additional sulfonamide oxygens); N3-methylsulfonyl substituent present |
| Quantified Difference | ΔMW = 78.09 Da (21% lower for target); ΔHBA = 2 fewer acceptors |
| Conditions | Calculated from molecular formulas C₁₃H₁₆ClN₃O₃ (target) vs. C₁₄H₁₈ClN₃O₅S (comparator) |
Why This Matters
A 21% lower molecular weight and reduced polar surface area can translate into improved membrane permeability and distinct ADME profiles, making the target compound a more suitable starting point for lead optimization programs where lower MW is prioritized.
